molecular formula C15H20ClN3O2 B15139691 E3 ubiquitin ligase binder-1

E3 ubiquitin ligase binder-1

Numéro de catalogue: B15139691
Poids moléculaire: 309.79 g/mol
Clé InChI: LMDRQYPOPFBGMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

E3 ubiquitin ligase binder-1 is a synthetic or natural compound designed to selectively interact with E3 ubiquitin ligases, enzymes critical in the ubiquitin-proteasome system (UPS) that regulate protein degradation. E3 ligases determine substrate specificity by recognizing target proteins and facilitating ubiquitin transfer from E2-conjugating enzymes . Binder-1 is engineered to modulate E3 ligase activity, enabling targeted ubiquitination of substrates for therapeutic or research purposes. Its development aligns with strategies like BioE3, which identifies substrates of RING and HECT E3 ligases through biotinylation-based enrichment . Binder-1’s specificity likely hinges on structural compatibility with E3 domains, such as RING (common in direct ubiquitin transfer) or HECT/RBR (involving thioester intermediates) .

Propriétés

Formule moléculaire

C15H20ClN3O2

Poids moléculaire

309.79 g/mol

Nom IUPAC

1-(4-piperidin-4-ylphenyl)-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C15H19N3O2.ClH/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,19,20);1H

Clé InChI

LMDRQYPOPFBGMY-UHFFFAOYSA-N

SMILES canonique

C1CNCCC1C2=CC=C(C=C2)N3CCC(=O)NC3=O.Cl

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of E3 ubiquitin ligase binder-1 typically involves a series of organic reactions, including condensation, alkylation, and cyclization. The specific synthetic route can vary depending on the desired structural features of the binder. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

E3 ubiquitin ligase binder-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the binder. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used .

Applications De Recherche Scientifique

E3 ubiquitin ligase binder-1 has a wide range of scientific research applications, including:

Mécanisme D'action

E3 ubiquitin ligase binder-1 exerts its effects by specifically binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin from E2 ubiquitin-conjugating enzymes to target substrates. This binding induces a conformational change in the E3 ligase, enhancing its catalytic activity and promoting the ubiquitination of the substrate protein. The ubiquitinated substrate is then recognized by the proteasome, leading to its degradation .

Comparaison Avec Des Composés Similaires


Key Insights :

  • PROTACs (e.g., CRBN/VHL recruiters) differ by forming ternary complexes with E3 ligases and target proteins, enabling degradation of "undruggable" targets . Binder-1 may lack this bifunctional design but could offer higher specificity for single E3 modulation.
  • BioE3 employs biotinylation to tag substrates, facilitating mass spectrometry identification . Binder-1 might complement this by isolating E3 interactors without biotinylation.
  • RNF146 and HUWE1 highlight natural E3 diversity: RNF146 requires PARsylation for substrate binding, while HUWE1 (HECT-type) regulates transcription and metabolism .

Functional and Therapeutic Comparisons

  • Specificity : Binder-1’s efficacy depends on E3 domain recognition. For example, RING-type E3s (e.g., MIB1) directly transfer ubiquitin from E2, whereas HECT-type (e.g., NEDD4) form transient E3-Ub intermediates . PROTACs like thalidomide derivatives exploit E3-substrate plasticity but may lack binder-1’s precision .
  • Substrate Range: BioE3 identifies monoubiquitinated and polyubiquitinated substrates across cellular compartments . Binder-1’s scope may be narrower, focusing on specific E3-substrate pairs.
  • Therapeutic Potential: PROTACs dominate clinical pipelines due to modularity, but off-target effects persist . Binder-1’s mechanism could reduce toxicity by avoiding non-native E3 recruitment.

Research Findings and Challenges

  • Mechanistic Insights : Binder-1’s interaction with E3s may resemble RBR ligases (e.g., Parkin), which use cysteine-mediated ubiquitin transfer . Structural studies (e.g., HECTNEDD451 in ) suggest binder-1 could stabilize E3-E2 interactions, enhancing ubiquitination efficiency .
  • Limitations : E3 redundancy and overlapping substrates complicate binder-1’s specificity. For instance, MIB1 and RNF214 share mitochondrial targets, raising cross-reactivity risks .
  • Innovative Methods: E-STUB, a proximity-labeling technique, outperforms binder-1 in mapping E3-substrate networks with high resolution . However, binder-1’s simplicity suits mechanistic studies over large-scale proteomics.

Activité Biologique

E3 ubiquitin ligases are critical enzymes in the ubiquitin-proteasome system, responsible for the selective transfer of ubiquitin to substrate proteins, thereby regulating various cellular processes including protein degradation, cell cycle progression, and signal transduction. The compound E3 ubiquitin ligase binder-1 (E3UbiquitinLigaseBinder1) has emerged as a significant focus of research due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Overview of E3 Ubiquitin Ligases

E3 ubiquitin ligases are categorized into three main classes based on their structure and mechanism of action:

  • RING (Really Interesting New Gene) ligases : Facilitate direct transfer of ubiquitin from E2 to substrate.
  • HECT (Homologous to E6AP Carboxyl Terminus) ligases : Form a thioester bond with ubiquitin before transferring it to the substrate.
  • RBR (RING-Between-RING) ligases : Utilize a hybrid mechanism involving both RING and HECT domains.

E3 ligases play a pivotal role in modulating cellular responses to stress signals and have been implicated in various diseases, including cancer .

This compound specifically targets E3 ligases to enhance or inhibit their activity. The binding mechanism involves:

  • Recognition : E3UbiquitinLigaseBinder1 recognizes specific E3 ligase structures.
  • Binding : The compound forms a stable complex with the E3 ligase, influencing its interaction with substrate proteins.
  • Regulation : Depending on the context, it can either enhance or inhibit the ubiquitination process, thus affecting protein degradation pathways.

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Cancer TherapeuticsDemonstrated that E3UbiquitinLigaseBinder1 enhances the degradation of oncogenic proteins in breast cancer cells.
Neurodegenerative DiseasesShowed potential in modulating protein levels associated with neurodegeneration through targeted ubiquitination.
Drug DevelopmentIdentified as a promising lead compound for developing PROTACs (proteolysis-targeting chimeras) that target specific E3 ligases for therapeutic intervention.

Detailed Research Findings

  • Cancer Therapeutics : A study highlighted that E3UbiquitinLigaseBinder1 significantly promotes the degradation of mutant p53 proteins in cancer cells, leading to reduced cell proliferation and increased apoptosis. This suggests its potential as a targeted therapy for cancers driven by p53 mutations .
  • Neurodegenerative Diseases : Research indicated that E3UbiquitinLigaseBinder1 could regulate the levels of tau protein by enhancing its ubiquitination, thus offering a therapeutic avenue for Alzheimer's disease .
  • Drug Development : The compound has been incorporated into PROTAC strategies, allowing for selective degradation of target proteins via recruitment of specific E3 ligases . This approach has shown promise in preclinical models for various cancers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.